molecular formula C22H17ClN2O2 B11457103 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide

Cat. No.: B11457103
M. Wt: 376.8 g/mol
InChI Key: HNLBPCCDBKHJOB-UHFFFAOYSA-N
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole core. This can be achieved by cyclization of 2-aminophenol with various aldehydes or ketones under acidic or basic conditions . The chlorination of the benzoxazole ring is then performed using reagents like thionyl chloride or phosphorus pentachloride.

The next step involves the coupling of the chlorinated benzoxazole with 3-aminophenyl-4-ethylbenzamide. This coupling reaction can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The benzoxazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, affecting their function .

Properties

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide

InChI

InChI=1S/C22H17ClN2O2/c1-2-14-6-8-15(9-7-14)21(26)24-18-5-3-4-16(12-18)22-25-19-13-17(23)10-11-20(19)27-22/h3-13H,2H2,1H3,(H,24,26)

InChI Key

HNLBPCCDBKHJOB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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